molecular formula C18H29NO2 B12164521 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- CAS No. 439130-38-8

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]-

Cat. No.: B12164521
CAS No.: 439130-38-8
M. Wt: 291.4 g/mol
InChI Key: RRGHERDNNOVPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

The synthesis of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the ethanol and trimethylphenoxy groups. Common synthetic routes include:

Chemical Reactions Analysis

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different substituents on the piperidine ring.

    Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like tetrahydrofuran are commonly used.

Scientific Research Applications

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves interaction with specific molecular targets and pathways:

Properties

CAS No.

439130-38-8

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-13-9-14(2)18(15(3)10-13)21-12-17(20)11-19-8-6-5-7-16(19)4/h9-10,16-17,20H,5-8,11-12H2,1-4H3

InChI Key

RRGHERDNNOVPPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.